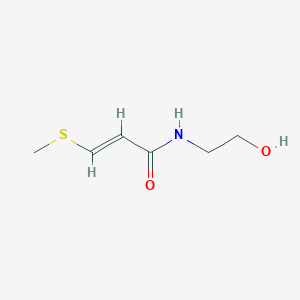

N-(2-Hydroxyethyl)-3-methylthiopropenamide

説明

“N-(2-Hydroxyethyl)-3-methylthiopropenamide” is a complex organic compound. Compounds with similar structures, such as “N-(2-Hydroxyethyl)ethylenediamine” and “N-(2-Hydroxyethyl)piperazine”, are used in various applications, including the manufacture of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners . They are also used in biological research .

Synthesis Analysis

While specific synthesis methods for “N-(2-Hydroxyethyl)-3-methylthiopropenamide” were not found, similar compounds are often synthesized through reactions involving amines and acids . For example, biogenic acids like succinic and itaconic acid can be reacted with ethanolamine and hydrogen to produce N-(2-hydroxyethyl)-2-pyrrolidones .Molecular Structure Analysis

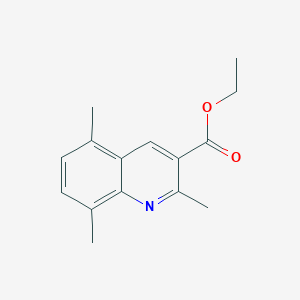

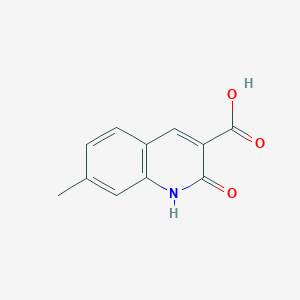

The molecular structure of a compound like “N-(2-Hydroxyethyl)-3-methylthiopropenamide” would likely involve a complex arrangement of carbon, hydrogen, oxygen, nitrogen, and sulfur atoms. For instance, compounds like “SM-102” are synthetic amino lipids used to form lipid nanoparticles .科学的研究の応用

Metabolite Study in Phenacetin and Acetaminophen : A study by Klutch et al. (1978) found that N-(2-Hydroxyethyl)-3-methylthiopropenamide is involved in the formation of a thiomethyl metabolite of phenacetin and acetaminophen in dogs and humans (Klutch et al., 1978).

Cancer Treatment : Hartmann and Batzl (1986) reported that N-(2-Hydroxyethyl)-3-methylthiopropenamide is a strong and selective inhibitor of estrogen biosynthesis, suggesting potential use in treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Histone Deacetylase Inhibitor : Thaler et al. (2010) identified it as a novel histone deacetylase inhibitor with potential applications in cancer treatment and other human disorders (Thaler et al., 2010).

Ligand for Active Esters : Staros (1982) found that N-(2-Hydroxyethyl)-3-methylthiopropenamide is used as a ligand in the preparation of active esters, which are membrane-impermeant protein cross-linkers (Staros, 1982).

Antitumor Activity : Remiszewski et al. (2003) described N-(2-Hydroxyethyl)-3-methylthiopropenamide (NVP-LAQ824) as a novel inhibitor of human histone deacetylase with in vivo antitumor activity (Remiszewski et al., 2003).

Reagent for Protein Nucleophilic Side Chains : Llamas et al. (1986) used N-(2-Hydroxyethyl)-3-methylthiopropenamide as a reagent for nucleophilic side chains of proteins (Llamas et al., 1986).

Termite Antifeedant : Lajide et al. (1995) found it to be an active termite antifeedant in Xylopia aethiopica fruits and seeds (Lajide et al., 1995).

Synthetic Histone Deacetylase Inhibitors : Mai et al. (2003) classified it as a new class of synthetic histone deacetylase inhibitors (Mai et al., 2003).

特性

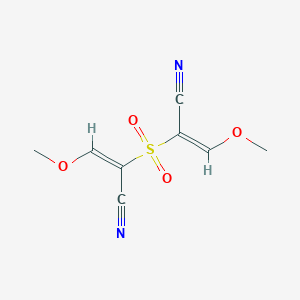

IUPAC Name |

(E)-N-(2-hydroxyethyl)-3-methylsulfanylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-10-5-2-6(9)7-3-4-8/h2,5,8H,3-4H2,1H3,(H,7,9)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRCIHAGNJRRRI-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC=CC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS/C=C/C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Hydroxyethyl)-3-methylthiopropenamide | |

CAS RN |

100477-88-1 | |

| Record name | Entadamide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100477881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)

![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)